N-Methylvaleramide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-4-5-6(8)7-2/h3-5H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEKKGKDCHCOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211312 | |
| Record name | N-Methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6225-10-1 | |
| Record name | N-Methylpentanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006225101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Methylvaleramide and Its Analogs
Classical and Established Synthetic Approaches to N-Methylvaleramide
The traditional synthesis of N-alkylamides like this compound typically involves the reaction of an amine with a carboxylic acid derivative. A common and established method is the acylation of methylamine (B109427) with valeryl chloride. For instance, the synthesis of N-(3-chloro-4-isopropylphenyl)-2-methylvaleramide was achieved by reacting 3-chloro-4-isopropylaniline (B3053291) with 2-methylvaleryl chloride in the presence of pyridine (B92270) and toluene. prepchem.com After stirring at room temperature, the precipitated crystals were filtered, and the final product was obtained after extraction and recrystallization, yielding 76.0%. prepchem.com
Another classical approach involves the use of coupling reagents to facilitate amide bond formation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to activate the carboxylic acid for nucleophilic attack by the amine. The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBt) can accelerate this process.
Furthermore, N-acylation of primary amides represents another established route. A general method involves the sulfuric acid-catalyzed reaction of an amide with an anhydride (B1165640) at elevated temperatures. rsc.org This technique has been successfully used to synthesize a variety of acyclic imides. rsc.org
Advanced and Stereoselective Synthesis of this compound Derivatives
The demand for enantiomerically pure compounds has driven the development of advanced and stereoselective synthetic methods for this compound derivatives. These strategies allow for the precise control of stereochemistry, which is often critical for their application.
Asymmetric Alkylation Strategies
Asymmetric alkylation is a powerful tool for creating chiral centers. This strategy often employs chiral auxiliaries to direct the stereochemical outcome of the alkylation of an enolate. The use of pseudoephedrine as a chiral auxiliary in diastereoselective alkylation reactions provides access to enantiomerically enriched carboxylic acids, which are precursors to this compound derivatives. harvard.edu The alkylation of pseudoephedrine amides has been shown to proceed with high diastereoselectivity. orgsyn.org Research has also focused on the development of organocatalytic asymmetric α-alkylation of aldehydes, which can be precursors for chiral amides. mpg.de
| Strategy | Key Features | Typical Reagents/Auxiliaries | Reference |
|---|---|---|---|
| Pseudoephedrine-mediated Alkylation | High diastereoselectivity in the alkylation of amide enolates. | (1S,2S)-Pseudoephedrine, lithium diisopropylamide (LDA), alkyl halides. | harvard.eduacs.org |
| Pseudoephenamine-mediated Alkylation | High diastereoselectivity, versatile with various electrophiles, mild hydrolysis conditions. | (1S,2S)-Pseudoephenamine, pivaldimine. | nih.gov |
| Organocatalytic α-Alkylation | Direct, enantioselective alkylation of aldehydes as precursors. | Proline and its derivatives. | mpg.de |
| Chiral Auxiliary | Key Advantages | Example Application | Reference |
|---|---|---|---|
| (1S,2S)-Pseudoephedrine | Readily available, high diastereoselectivity, well-established methods. | Synthesis of (2S,3S)-2-ethyl-3-methylvaleramide. | acs.orgresearchgate.netacs.org |
| NCPS Supported 2-Imidazolidinone | Excellent diastereocontrol, easy recovery and recycling. | Asymmetric alkylation for highly optical pure carboxylic acids. | d-nb.infobeilstein-journals.orgnih.gov |
| NCPS Supported 2-Phenylimino-2-oxazolidine | High stereoselectivity and yield, quantitative recovery of auxiliary. | Synthesis of (2S,3S)-VCD with 99.24% ee. | lookchem.comresearchgate.net |
Diastereoselective Alkylation Reactions in this compound Formation
Diastereoselective alkylation is a key step in many stereoselective syntheses of this compound analogs. This approach relies on a chiral substrate or auxiliary to control the formation of a new stereocenter. The alkylation of N-acylimides derived from chiral auxiliaries has been studied extensively. For example, N-acylimides prepared from a camphor-based 2-phenylimino-2-oxazolidine chiral auxiliary undergo diastereoselective alkylation with various alkyl halides. rhhz.net The lithium enolate of the N-acylimide is formed and then treated with an electrophile to yield the α-alkylated product with high diastereoselectivity. rhhz.net
Similarly, the asymmetric alkylation of pseudoephedrine amides is a well-established method for achieving high diastereoselectivity. orgsyn.org The process involves the formation of a lithium enolate which is then alkylated, with the stereochemical outcome directed by the chiral pseudoephedrine backbone. orgsyn.org This strategy has been applied to the synthesis of various chiral carboxylic acids and their corresponding amide derivatives. harvard.edu
One-Pot Synthetic Routes for this compound and Related Compounds
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. A one-pot method for the synthesis of N-alkyl amides from nitriles, amines, and water has been developed using ceria (CeO2) as a reusable heterogeneous catalyst. researchgate.net This approach provides a direct route to secondary amides.
Another one-pot procedure involves the installation of a directing group and subsequent C(sp3)–H arylation. beilstein-journals.org This domino process avoids the need to prepare and purify the N-substituted amide precursor in a separate step. beilstein-journals.org Furthermore, a one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol (B3395766) and methylamine has been achieved using a modified ZSM-5 catalyst, demonstrating the potential for efficient, low-cost production of N-alkylated cyclic amines. rsc.org
Catalytic Synthesis Pathways Involving this compound Precursors
Catalytic methods offer green and efficient alternatives for the synthesis of amides and their precursors. Copper-catalyzed C-H amidation has emerged as a powerful tool for forming N-alkylamides directly from C-H bonds, representing a significant advancement over traditional methods that require pre-functionalized starting materials. d-nb.info This transformation can be applied to various sp3 C-H bonds, including those in positions that would lead to precursors for this compound. d-nb.info
Palladium-catalyzed carbonylation reactions can be used to synthesize carboxylic acid anhydrides from alkenes, which are versatile precursors for amides. universiteitleiden.nl This method provides an efficient, additive-free route to these important synthetic intermediates. universiteitleiden.nl The development of catalytic asymmetric α-alkylation reactions, often using organocatalysts, allows for the enantioselective synthesis of α-substituted aldehydes, which can then be converted to chiral amides like this compound derivatives. mpg.de
Palladium-Catalyzed Carbonylative Synthesis of Carboxylic Acid Anhydrides Leading to Amides
A novel approach to amide synthesis involves the palladium-catalyzed carbonylative telomerization of dienes, such as 1,3-butadiene (B125203), with carboxylic acids to form mixed carboxylic anhydrides. researcher.lifersc.orgrsc.org These anhydrides are highly reactive intermediates that can subsequently react with amines to form amides. researcher.lifersc.orgrsc.org This method allows for the one-step synthesis of these versatile intermediates directly from bulk chemicals. rsc.org For instance, the reaction of 1,3-butadiene and a carboxylic acid under carbonylative conditions can yield mixed 3,8-nonadienoic anhydrides. rsc.org These can then be used in a one-pot reaction to selectively transfer the newly formed acyl unit to an amine. rsc.org
This palladium-catalyzed process has been optimized to achieve yields of up to 82% for the mixed anhydride. rsc.org A key advantage of this method is the avoidance of acid chlorides, which generate stoichiometric amounts of salt waste. rsc.org The hydroacyloxycarbonylation of alkenes with carboxylic acids, also catalyzed by palladium, provides another route to carboxylic acid anhydrides which can be converted to amides. researchgate.net
Table 1: Palladium-Catalyzed Carbonylative Synthesis Data
| Catalyst System | Substrates | Intermediate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Palladium/Ligand | 1,3-Butadiene, Carboxylic Acid, CO | Mixed 3,8-nonadienoic anhydride | Amide | Up to 82% (for anhydride) | rsc.orgrsc.org |
Copper-Catalyzed C-N Bond Forming Reactions
Copper catalysis has emerged as a sustainable and economical approach for constructing C-N bonds, which are fundamental to amides. nih.gov These reactions often involve the generation of N-centered radicals from various nitrogen sources like amines and amides. nih.gov The Ullmann condensation, a classic copper-catalyzed reaction, has been significantly improved for C-N bond formation. For example, using 8-hydroxyquinolin-N-oxide as a ligand with a copper(I) bromide catalyst allows for the coupling of aryl halides with aliphatic amines and N-heterocycles with a low catalyst loading of 1 mol%. nih.gov
Copper-catalyzed methods are also effective for the N-alkynylation of amides, providing a direct route to chiral ynamides. organic-chemistry.org This reaction proceeds well with various oxazolidinone-based amides and lactams. organic-chemistry.org Furthermore, a copper(II) complex with a tridentate Schiff base ligand has been shown to catalyze the formation of C-N bonds between N-nucleophiles and copper carbenes generated from diazo compounds, yielding secondary or tertiary amines under mild conditions. mdpi.com These amines can be precursors or are structurally related to amides. Copper catalysis has also been used for the selective amination at the C-5 position of 2-amino/2-hydroxy-5-halopyridines with amines, heterocycles, and amides. rsc.org
Cobalt-Hydride Catalysis for Regiodivergent Hydroamidation
Cobalt-hydride catalysis offers a powerful method for the regiodivergent hydroamidation of alkenes, allowing for the synthesis of diverse amides from common starting materials. nih.gov This technique enables both enantioselective ipso- and migratory hydroamidation of heterocyclic alkenes. nih.gov The regioselectivity can be controlled by tuning reaction parameters, particularly the choice of cobalt catalyst anions. nih.gov Mechanistic studies suggest that a neutral Co-H species is responsible for ipso-hydroamidation, while a cationic Co-H intermediate facilitates migratory hydroamidation. nih.gov
Light-promoted cobalt-catalyzed hydroaminocarbonylation of alkenes provides another atom-economical route to amides under mild conditions and low pressure. researchgate.netnih.gov This method demonstrates high chemo- and regioselectivity across a broad range of alkenes and amines and can even proceed without a solvent. researchgate.netnih.gov The proposed mechanism involves the photodissociation of a carbonyl ligand to generate a hydridocobalt species, which is key to the catalytic activity under mild conditions. nih.gov
Table 2: Cobalt-Catalyzed Hydroamidation Data
| Catalysis Type | Alkene Type | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Cobalt-Hydride | Heterocyclic alkenes | ipso- or migratory amides | Regiodivergent, controlled by catalyst anion | nih.gov |
Other Transition Metal Catalysis in Amide Synthesis
Besides palladium, copper, and cobalt, other transition metals are also employed in amide synthesis. researchgate.netthieme-connect.com Transition metal catalysis, in general, provides a pathway for activating the otherwise stable amide N-C bond for further reactions. nih.gov Rhodium(III) catalysis, for example, has been used for the intermolecular anti-Markovnikov hydroamidation of unactivated alkenes. researchgate.net This method utilizes dioxazolone amidating reagents and isopropanol (B130326) as a hydride source. researchgate.net
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rroij.com These principles are increasingly being applied to amide synthesis to enhance sustainability.
Solvent Selection and Optimization for Environmentally Benign Synthesis
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the majority of waste in a chemical process. rroij.com The ideal is to conduct reactions without a solvent, and some cobalt-catalyzed hydroaminocarbonylations can be performed solvent-free. researchgate.netchemrxiv.org When solvents are necessary, greener alternatives to hazardous solvents like DMF and NMP are sought. nsf.gov
Water is considered an ideal green solvent due to its non-toxic, inexpensive, and abundant nature. nsf.gov Micellar catalysis has been developed to overcome the low aqueous solubility of many organic substrates, enabling efficient amide synthesis in water. nsf.gov Other recommended green solvents for amide synthesis include 2-Methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297), and dimethyl carbonate (DMC). nsf.gov For Suzuki-Miyaura coupling of amides, isopropyl acetate (i-PrOAc) has been identified as a recommended environmentally friendly solvent, with alternatives like cyclopentyl methyl ether (CPME) and dimethyl carbonate (DMC). acs.org Enzymatic methods for amide bond formation have also been optimized to use green solvents like CPME. nih.gov
Table 3: Green Solvents for Amide Synthesis
| Solvent | Rationale for Use | Applicable Reaction Type | Reference |
|---|---|---|---|
| Water | Non-toxic, abundant, sustainable | Micellar-enabled amide/peptide synthesis | nsf.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived, suitable alternative | Amide couplings | nsf.gov |
| Isopropyl acetate (i-PrOAc) | Environmentally friendly | Suzuki-Miyaura coupling of amides | acs.org |
Atom Economy and Efficiency in this compound Production
Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials from the reactants into the final product. acs.orgsustainability-directory.com Catalytic reactions are inherently superior to stoichiometric ones in this regard. acs.org
Enzymatic Synthesis and Biocatalytic Processes
The use of enzymes in chemical synthesis offers a powerful and environmentally benign alternative to traditional chemical methods for amide bond formation. Biocatalysis typically proceeds under mild conditions, with high selectivity and reduced waste generation.
Detailed Research Findings:
Enzymes, particularly from the lipase (B570770) and amide synthetase families, have demonstrated significant efficacy in catalyzing amidation reactions. mdpi.com For instance, Candida antarctica lipase B (CALB) has been successfully employed as a biocatalyst for the direct amidation of free carboxylic acids with primary and secondary amines. mdpi.com This enzymatic approach is noted for its simplicity and efficiency, yielding amides with excellent conversions without requiring intensive purification steps. mdpi.com The reactions can be conducted in green solvents like cyclopentyl methyl ether, further enhancing the sustainability of the process. mdpi.com
Another important class of enzymes is the amide bond synthetases (ABSs), such as McbA from Marinactinospora thermotolerans. researchgate.netacs.org These enzymes catalyze the formation of amides from carboxylic acids and primary amines in aqueous media. researchgate.netacs.org The reaction mechanism involves an ATP-dependent activation of the carboxylic acid via an adenylate intermediate. researchgate.netacs.org This method is highly efficient, often requiring only a small excess of the amine nucleophile. acs.org The potential of ABS enzymes is significant for the pharmaceutical industry due to their comparatively simple reaction chemistry and their ability to form amide bonds in molecules of pharmaceutical interest. ukri.org
Research has also explored combining different enzyme systems to create cascade reactions for amide synthesis from more common starting materials like alcohols and amines. ukri.org Furthermore, lipases from sources like Sphingomonas HXN-200 have been shown to efficiently prepare amides from heteroaromatic ethyl esters and amines in buffer solutions, achieving high space-time yields on a gram scale. acs.org
A study on the thermolysis of N-chloro-N-methylvaleramide in aqueous dioxane, which is analogous to photochemical cyclization, resulted in the formation of γ-valerolactone, demonstrating a synthetic pathway involving an this compound derivative. cdnsciencepub.com
Table 1: Examples of Enzymes in Amide Synthesis
| Enzyme/Biocatalyst | Substrates | Key Features |
| Candida antarctica lipase B (CALB) | Free carboxylic acids, primary/secondary amines | High conversion and yields, use of green solvents, simple process. mdpi.com |
| Amide Bond Synthetase (McbA) | Carboxylic acids, primary amines | ATP-dependent, aqueous media, forms adenylate intermediate, high efficiency. researchgate.netacs.org |
| N-Acyltransferases (NATs) & CoA Ligases (CLs) | Various | Part of Nature's amide bond forming machinery, exploited for biocatalytic approaches. researchgate.net |
| Sphingomonas HXN-200 Lipase (SpL) | Heteroaromatic ethyl esters, amines | Fast reaction times (minutes to hours), high space-time yields, operates in buffer. acs.org |
Utilization of Supercritical Fluids as Green Solvents
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), serve as environmentally friendly alternatives to conventional organic solvents for chemical synthesis. mit.edunih.gov Their use can lead to cleaner reactions and easier product separation.
Detailed Research Findings:
Supercritical CO₂ has been effectively used as a solvent for the synthesis of various carboxylic amides. mit.edunih.gov One method involves the in situ generation of ketenes from alkynyl ethers via a retro-ene reaction, followed by the addition of amines. mit.edunih.gov This process yields amides in good quantities with ethylene (B1197577) or isobutylene (B52900) as the only byproducts. mit.edunih.gov Reactions using tert-butoxy (B1229062) derivatives can be performed at a relatively low temperature of 90°C. nih.gov A key advantage is that potential side reactions of amines with the CO₂ solvent are generally not competitive with the desired amide formation. mit.edunih.gov
The synthesis of fatty amides has also been explored under supercritical conditions. ingentaconnect.comresearchgate.net In one study, both transesterification and amidation reactions were conducted under supercritical conditions to produce fatty amide surfactants. ingentaconnect.com The amidation was performed at temperatures between 523.15–623.15 K and pressures greater than 8 MPa. ingentaconnect.comresearchgate.net The addition of scCO₂ as a co-solvent can significantly reduce the severity of the required reaction conditions (temperature and pressure) for processes like the transesterification of triglycerides. researchgate.net
The solubility of amide compounds in supercritical CO₂ is a critical parameter for designing such processes. Studies have measured the solubilities of various N,N-dialkylacetamides at temperatures from 313 to 333 K and pressures from 8.7 to 16.4 MPa, providing essential data for process modeling. acs.org
Table 2: Conditions for Amide Synthesis in Supercritical CO₂
| Reaction Type | Substrates | Temperature (°C) | Pressure (MPa) | Key Outcome |
| Amide synthesis via retro-ene | Alkynyl ethers, Amines | 90 - 130 | Not specified | Good yields with simple byproducts. mit.edunih.gov |
| Fatty Amide Synthesis | Palm oil/methanol (B129727), Diethanolamine | 250 - 350 | > 8 | Production of fatty amide surfactants. ingentaconnect.comresearchgate.net |
| Transesterification with scCO₂ | Triglycerides, Methanol | 150 - 205 | 25 | High biodiesel yields at milder conditions. researchgate.net |
Mechanosynthesis as an Alternative Green Route
Mechanochemistry, or synthesis via mechanical force (e.g., ball milling), presents a solvent-free or low-solvent (liquid-assisted grinding) method for chemical reactions. This technique is gaining attention as a sustainable alternative for producing amides.
Detailed Research Findings:
Mechanosynthesis has been successfully applied to the preparation of various amides, completely avoiding the use of organic solvents from the reaction to the product recovery. capes.gov.brresearchgate.netnih.govrsc.org A common approach involves activating carboxylic acids with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) under milling conditions. capes.gov.brresearchgate.netnih.gov This method facilitates rapid amide bond formation and allows for efficient, water-based purification of the final products. capes.gov.brresearchgate.net
Another mechanochemical route for synthesizing primary amides involves milling an ester with calcium nitride (Ca₃N₂) and indium(III) chloride (InCl₃) in the presence of a small amount of ethanol. acs.org This process was demonstrated to be effective at a vibration frequency of 30 Hz for 90 minutes. acs.org Mechanochemical methods have also been developed using various coupling reagents, such as EDC, often in the presence of catalysts or supports. acs.org The key advantage of mechanosynthesis is the significant reduction or elimination of solvent use, leading to a more environmentally friendly process. capes.gov.brresearchgate.netrsc.org
Table 3: Mechanosynthesis Approaches to Amides
| Method | Reagents | Conditions | Key Advantage |
| CDI Activation | Carboxylic acid, Amine, CDI | Planetary Mill (e.g., 500 rpm) | Solvent-free reaction and purification. researchgate.netnih.govrsc.org |
| From Esters | Ester, Ca₃N₂, InCl₃, Ethanol | Ball Mill (30 Hz, 90 min) | Synthesis of primary amides from esters. acs.org |
Process Development and Scale-Up Research for this compound Production
The transition from a laboratory-scale synthesis to a large-scale, economical, and safe manufacturing process is a critical aspect of chemical development. mt.com For this compound and its analogs, research has focused on creating efficient and scalable synthetic routes.
Detailed Research Findings:
Process development activities are centered on understanding and controlling process variables that impact critical quality attributes and product yield, in line with Quality by Design (QbD) principles. mt.com This involves detailed studies of reaction kinetics, mass transfer, and reaction calorimetry to ensure safety and reproducibility upon scale-up. mt.com For instance, understanding the heat released during a reaction (exotherm) is crucial. Heat flow calorimetry can predict the adiabatic temperature rise, which informs the engineering controls needed to prevent runaway reactions in a large-scale batch process. mt.com
The development of scalable syntheses often involves replacing hazardous or expensive reagents with safer, more economical alternatives and optimizing reaction conditions to improve yield and throughput. acs.org For complex molecules, this can involve developing novel routes, such as copper-catalyzed N-arylation of an indazole derivative, to serve as a late-stage fragment coupling step in a convergent synthesis. researchgate.net
Reaction Mechanisms and Chemical Transformations of N Methylvaleramide
Fundamental Amide Reactivity Studies of N-Methylvaleramide
The reactivity of this compound is centered around the amide linkage, which consists of a carbonyl group directly bonded to a nitrogen atom. This arrangement allows for resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, resulting in a planar and relatively unreactive amide bond. The presence of the methyl group on the nitrogen atom influences its physical properties, such as being a liquid at room temperature with solubility in polar solvents due to its capacity for hydrogen bonding. cymitquimica.com
While specific fundamental reactivity studies on this compound are not extensively documented in publicly available literature, its behavior can be inferred from studies on similar N-substituted amides. For instance, thermodynamic studies on aqueous solutions of N-substituted amides provide data on their heat capacities, which can inform their behavior in solution-phase reactions. nist.gov The stability of the amide bond means that its reactions, such as hydrolysis, typically require harsh conditions like strong acids or bases and elevated temperatures.
Mechanistic Elucidation of Derivatization Pathways
The derivatization of this compound involves the transformation of the amide functional group into other functionalities. These reactions typically target the nitrogen or the carbonyl carbon of the amide.
N-Alkylation Reaction Mechanisms of Amides
N-alkylation of a secondary amide like this compound to form a tertiary amide is a challenging transformation due to the decreased nucleophilicity of the amide nitrogen. However, this can be achieved under specific catalytic conditions. The N-alkylation of amines with alcohols, for example, has become an area of interest for its atom economy. nih.gov
A general mechanism for the N-alkylation of an amine with an alcohol, catalyzed by an iridium(III) or ruthenium(II) complex, involves the following steps: nih.gov
Deprotonation of the alcohol by a base.
Coordination of the resulting alkoxide to the metal catalyst.
β-hydride elimination to form a metal-hydride species and an aldehyde or ketone.
Condensation of the amine with the aldehyde or ketone to form an imine or iminium ion.
Reduction of the imine or iminium ion by the metal-hydride species to yield the N-alkylated amine and regenerate the catalyst.
While this mechanism is described for amines, a similar "borrowing hydrogen" or "hydrogen autotransfer" strategy can be envisioned for the N-alkylation of amides, though it is less common.
Another approach involves the direct alkylation using alkyl halides. This reaction is often facilitated by a strong base to deprotonate the amide nitrogen, generating a more nucleophilic amidate anion that can then react with the alkyl halide in a nucleophilic substitution reaction. wikipedia.org
Imide Formation Reactions from Amides
The conversion of an amide to an imide involves the acylation of the amide nitrogen. A general method for the N-acylation of primary amides involves a sulfuric acid-catalyzed reaction with an anhydride (B1165640) at elevated temperatures. For a secondary amide like this compound, forming a tri-substituted imide would be sterically hindered and less common.
However, imides can be synthesized through various routes, including the reaction of dicarboxylic acids or their anhydrides with primary amines. wikipedia.org The reaction proceeds through an amide intermediate. wikipedia.org The intramolecular cyclization of an N-(o-carboxybenzoyl)-L-amino acid to form an imide has been studied using density functional theory, revealing that the reaction is favored under acidic conditions where the carboxyl group of the amino acid is protonated. nih.gov
Another method for imide synthesis is the oxidation of secondary amides. organic-chemistry.org For instance, the Dess-Martin periodinane (DMP) reagent can be used for the one-step oxidation of secondary amides to imides. organic-chemistry.org
Reduction Mechanisms of Amide Functional Groups
The reduction of amides is a fundamental transformation that typically yields amines. The carbonyl group of the amide is reduced to a methylene (B1212753) group. This transformation requires powerful reducing agents due to the low reactivity of the amide carbonyl.
A common method for the reduction of amides is the use of lithium aluminum hydride (LiAlH₄). The mechanism is thought to involve the following steps:
The hydride from LiAlH₄ adds to the carbonyl carbon of the amide to form a tetrahedral intermediate.
The aluminum coordinates to the oxygen atom, making the hydroxyl group a better leaving group.
Elimination of the oxygen as an aluminate salt forms an iminium ion.
A second equivalent of hydride attacks the iminium ion to yield the final amine product.
More recently, systems like sodium borohydride (B1222165) (NaBH₄) in combination with iodine have been shown to be effective for the reduction of N-substituted carbonylimidazoles to monomethylamines, suggesting alternative pathways for amide reduction. nih.gov
Catalytic Reaction Mechanisms with this compound as Substrate or Product
While specific catalytic reactions where this compound acts as a substrate or is a direct product are not widely reported, the principles of catalysis in amide chemistry are well-established. Catalysts are substances that increase the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. libretexts.org
In the context of reactions involving amides, catalysts can be broadly classified as heterogeneous (in a different phase from the reactants) or homogeneous (in the same phase). chemguide.co.uk For instance, in large-scale amidation reactions, various coupling reagents and bases are used to facilitate the formation of the amide bond, effectively acting as catalysts or promoters. scribd.com
An example of a catalytic process where an amide is a product is the efficient and scalable synthesis of (2S,3S)-2-ethyl-3-methylvaleramide, a more complex derivative. This synthesis utilizes (1S,2S)-pseudoephedrine as a chiral auxiliary in an asymmetric alkylation step, highlighting the use of catalytic principles to achieve stereocontrol in amide synthesis. acs.orgacs.org
The development of novel catalysts for reactions such as N-alkylation and C-N bond formation continues to be an active area of research, with potential applications for the synthesis and transformation of amides like this compound. nih.govresearchgate.net
Advanced Characterization and Analytical Methodologies for N Methylvaleramide
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to elucidating the structural features of N-Methylvaleramide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and Advanced NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the molecular skeleton of this compound. Both ¹H and ¹³C NMR provide unique insights into the compound's structure.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The methyl group attached to the nitrogen atom (N-CH₃) characteristically appears as a singlet, while the protons of the valeramide chain exhibit specific splitting patterns (triplets, sextets) due to coupling with adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. nih.gov The carbonyl carbon (C=O) of the amide group resonates at a characteristic downfield chemical shift. The different carbon atoms of the pentyl group and the N-methyl group also show distinct signals.
Advanced NMR Techniques: To gain a more comprehensive understanding of complex molecular structures, a variety of advanced NMR techniques can be employed. numberanalytics.com These include:
COSY (Correlation Spectroscopy): This 2D NMR technique helps establish proton-proton coupling relationships, confirming the connectivity of the alkyl chain in this compound. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate proton and carbon signals, providing unambiguous assignments of both ¹H and ¹³C spectra. HMBC is particularly useful for identifying long-range correlations, such as between the N-methyl protons and the carbonyl carbon. numberanalytics.com
DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, further aiding in structural confirmation. numberanalytics.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data and should be used for reference purposes. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| N-CH₃ | ~2.7 (d) | Doublet | ~26.0 |
| -NH- | ~5.5 (br s) | Broad Singlet | - |
| -C(=O)CH₂- | ~2.1 (t) | Triplet | ~36.0 |
| -CH₂CH₂CH₂- | ~1.5 (sext) | Sextet | ~28.0 |
| -CH₂CH₃ | ~1.3 (sext) | Sextet | ~22.0 |
| -CH₃ | ~0.9 (t) | Triplet | ~14.0 |
| -C=O | - | - | ~174.0 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a vital technique for determining the molecular weight and fragmentation pattern of this compound. nist.gov In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a fingerprint of the compound's structure.
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (115.17 g/mol ). nih.gov Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen or carbonyl group) and McLafferty rearrangement. Characteristic fragment ions for this compound include peaks at m/z 73 and 58. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. libretexts.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thus confirming the identity of this compound with high confidence. libretexts.org
Hyphenated Mass Spectrometry Techniques (e.g., GC-MS, GCxGC-TOFMS, LC-MS)
Combining chromatographic separation with mass spectrometry enhances the analytical power for complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): this compound can be analyzed by GC-MS, where it is first separated from other volatile components in a gas chromatograph before being detected by a mass spectrometer. synhet.comnih.gov The retention time from the GC and the mass spectrum from the MS provide two independent points of identification. birchbiotech.com The NIST WebBook provides GC data for this compound, including its Kovats retention index on a non-polar column. nist.gov
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS): For highly complex samples, GCxGC-TOFMS offers superior separation power. researchgate.netplos.org This technique uses two different GC columns to separate components, which are then analyzed by a high-speed TOF mass spectrometer. researchgate.netplos.org This method has been used to identify a vast number of volatile organic compounds, including amides like this compound, in complex matrices such as those encountered in metabolomics studies. researchgate.netplos.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing less volatile or thermally labile compounds. nih.govchromatographyonline.com this compound can be separated by liquid chromatography and subsequently identified by mass spectrometry. synhet.com This technique is particularly useful in biological and pharmaceutical analyses where compounds are often in a liquid matrix. nih.govmeasurlabs.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.uk The IR spectrum of this compound exhibits characteristic absorption bands that confirm its amide structure.
Key IR absorptions for this compound include:
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in a secondary amide. specac.com
C=O Stretch (Amide I band): A strong absorption around 1650 cm⁻¹, indicative of the carbonyl group in the amide functionality. specac.com
N-H Bend (Amide II band): An absorption typically found around 1550 cm⁻¹.
C-H Stretches: Absorptions just below 3000 cm⁻¹ corresponding to the alkyl chain.
The presence and position of these bands provide clear evidence for the N-methyl and valeramide moieties within the molecule.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. biopharmaspec.com
Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. birchbiotech.com Using a suitable column and temperature program, it can be separated from starting materials, byproducts, and solvents. The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com The NIST Chemistry WebBook provides gas chromatography data for this compound, indicating a Kovats retention index of 1105 on a non-polar SE-30 packed column at 180°C. nist.gov
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another key method for purity assessment, especially for non-volatile impurities. biopharmaspec.com A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), can effectively separate this compound from related substances. Purity is assessed using a UV detector, often in conjunction with a mass spectrometer (LC-MS). lcms.cz
The choice between GC and LC for purity assessment depends on the nature of the potential impurities. A comprehensive purity analysis may involve both techniques to ensure all possible contaminants are detected.
Table 2: Summary of Analytical Techniques for this compound
| Technique | Information Obtained | Key Findings/Data Points |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Distinct signals for N-CH₃, NH, and alkyl chain protons. |
| ¹³C NMR | Carbon skeleton | Characteristic signal for carbonyl carbon (~174 ppm). |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion at m/z 115. Key fragments at m/z 73, 58. nih.gov |
| GC-MS | Separation and identification of volatile compounds | Retention time and mass spectrum confirm identity. nist.gov |
| IR Spectroscopy | Functional groups | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹). specac.com |
| Chromatography (GC/LC) | Separation and purity assessment | Determines percentage purity by peak area analysis. birchbiotech.com |
Gas Chromatography (GC) and its Applications
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds like this compound. scioninstruments.com The compound is vaporized and swept by a carrier gas through a capillary column containing a stationary phase, leading to separation based on the compound's physical and chemical properties.
Research has employed various GC-based methods for the detection of this compound. The National Institute of Standards and Technology (NIST) provides data on its analysis using a packed column with an SE-30 stationary phase, which is a non-polar phase. nist.gov When coupled with Mass Spectrometry (GC-MS), this technique provides not only retention time data but also mass spectra for definitive identification. nist.gov The electron ionization mass spectrum of this compound shows characteristic fragmentation, with key mass-to-charge ratio (m/z) peaks observed at 73, 58, and 41. nih.gov
For analyzing this compound in highly complex matrices, such as in studies of decomposition or smoke condensates, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced resolution and peak capacity. nih.govplos.org This advanced technique has been successfully used to identify this compound among hundreds of other volatile organic compounds (VOCs) released from decaying organic matter. nih.govplos.org In some metabolic studies involving related amide compounds, a derivatization step, such as using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is performed prior to GC analysis to increase the volatility and thermal stability of the analytes. mdpi.com
| Technique | Column Details | Temperature Program | Detector | Key Findings / Reference |
|---|---|---|---|---|
| GC | Packed, SE-30 Stationary Phase | Isothermal at 180°C | Not Specified | Kovats Retention Index (I) of 1105 determined. nist.gov |
| GC-MS | Not Specified | Not Specified | Mass Spectrometer (Electron Ionization) | Identified by mass spectrum with top m/z peaks at 73, 58, and 41. nih.gov |
| GCxGC-TOFMS | Primary: Non-polar; Secondary: Mid-polar | Example: 40°C (5 min), ramp 5°C/min to 220°C (5 min) | Time-of-Flight Mass Spectrometer | Successfully identified this compound in complex VOC profiles from decomposition studies. nih.govplos.org |
| GCxGC-TOFMS (Metabolomics) | Mid-polar/Low-polar column combination | Example: 60°C (1 min), ramp 20°C/min to 120°C, then 5°C/min to 280°C (5 min) | Time-of-Flight Mass Spectrometer | Used for analyzing complex metabolite samples containing compounds like this compound after derivatization. mdpi.com |
Liquid Chromatography (LC) and Advanced LC Techniques
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another cornerstone technique for the analysis of this compound. synhet.com It is especially suited for compounds that may have lower volatility or thermal instability, although this compound is amenable to both GC and LC. When coupled with tandem mass spectrometry (LC-MS/MS), HPLC provides exceptional sensitivity and selectivity for quantification, even in intricate biological samples. fda.gov
While specific literature detailing an LC method for this compound is sparse, a quantitative method has been developed for its isomer, 2-methylvaleramide, in urine. nih.govresearchgate.net This method utilizes liquid chromatography-mass spectrometry (LC-MS) and demonstrates the potential for developing similar assays for this compound. nih.govresearchgate.net The method for the isomer showed linearity over a wide concentration range and had a low limit of quantification. nih.gov For related amide compounds, reverse-phase HPLC is commonly used, often with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous solution containing an acid such as formic acid to ensure good peak shape and ionization for MS detection. fda.govsielc.com
| Technique | Column Type | Mobile Phase Example | Detection | Key Parameters / Reference |
|---|---|---|---|---|
| HPLC | Reverse Phase (e.g., C18) | Acetonitrile / Water with Formic or Phosphoric Acid | UV or MS | General method for related amides. sielc.com |
| LC-MS | Not specified | Not specified | Mass Spectrometer | A method was developed for its isomer, 2-methylvaleramide, with a limit of quantification of 10 ng/mL and linearity from 10 ng/mL to 20 µg/mL. nih.gov |
| HPLC-MS/MS | Hydrophobic (e.g., C18) | Acetonitrile:Water (1:1, v:v), 0.1% Formic Acid | Tandem Mass Spectrometer (MRM mode) | Method developed for quantitative analysis of similar polar nitrogenous compounds in biological tissue. fda.gov |
Development of Quantitative Analytical Methods for this compound in Complex Matrices
Developing robust quantitative methods is essential for determining the concentration of this compound in complex matrices such as biological fluids, environmental samples, or forensic evidence. uts.edu.au These matrices often contain numerous interfering substances, necessitating highly selective and sensitive analytical techniques. nih.gov
A prime example of such a method is the one developed for 2-methylvaleramide (an isomer) in urine using LC-MS. nih.gov This assay was validated for linearity, precision, and stability, with a limit of quantification (LOQ) of 10 ng/mL, demonstrating its suitability for trace-level analysis in a biological matrix. nih.gov The sample preparation for such an analysis typically involves extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from matrix components, followed by concentration.
In the context of forensic science, this compound has been identified as a volatile organic compound in decomposition fluid. uts.edu.au The analysis in this extremely complex matrix was achieved using GCxGC-TOFMS. nih.govplos.org While the study provided a semi-quantitative analysis by comparing the analyte response to an internal standard, it underscores the capability of advanced GC techniques to detect the compound in challenging samples. uts.edu.au The sample preparation for GC-based analysis of complex samples may involve solvent extraction followed by derivatization to enhance chromatographic performance. mdpi.com
| Matrix | Analyte | Technique | Sample Preparation | Key Quantitative Findings / Reference |
|---|---|---|---|---|
| Urine | 2-Methylvaleramide (isomer) | LC-MS | Not specified, likely extraction. | LOQ: 10 ng/mL; Linearity: 10 ng/mL - 20 µg/mL. nih.govresearchgate.net |
| Decomposition Fluid | This compound | GCxGC-TOFMS | Solvent elution from adsorbent tubes. | Detected and identified; semi-quantitative analysis performed relative to an internal standard. uts.edu.au |
| Termite Gut (Metabolites) | This compound | GCxGC-TOFMS | Extraction with methanol (B129727)/water/chloroform, evaporation, and two-step derivatization. | Method developed for detection of metabolites, including this compound, in a complex biological extract. mdpi.com |
| Bovine Liver | N-methyl-2-pyrrolidone (related compound) | HPLC-MS/MS | Homogenization, extraction with methanol and acetonitrile, centrifugation, and dilution. | Quantitative method validated over a range of 8 µg/g to 20 µg/g. fda.gov |
Structure Activity Relationship Sar Studies of N Methylvaleramide Derivatives
Conformational Analysis and its Impact on Biological Activity
The biological activity of a molecule is fundamentally linked to its three-dimensional shape, as optimal binding to a biological target requires a specific spatial arrangement of its structural features. nih.gov Molecules like N-Methylvaleramide derivatives are flexible, possessing multiple rotatable single bonds, which allows them to exist in various shapes or conformations. ijpsr.com Conformational analysis is the study of these different conformations and their relative energies to determine the most stable and biologically relevant shapes. ijpsr.comunicamp.br
The ability of a molecule to adopt different conformations is a critical factor in its biological function. While flexibility can be advantageous for properties like transport and solubility, it is often a specific, low-energy conformation that is responsible for binding to a receptor's active site. nih.gov The primary goal of conformational analysis in this context is to identify the "bioactive conformation" and understand how structural modifications influence the conformational preferences of the molecule, thereby affecting its activity. ijpsr.com
For amide-containing compounds, the rotation around the amide C-N bond and adjacent single bonds gives rise to a complex potential energy surface with multiple energy minima, each corresponding to a stable conformer. mdpi.com In solution, derivatives of N-alkyl amides can exist as an equilibrium of several forms, often categorized by the Z- or E-configuration around the amide bond and the syn or anti arrangement of different parts of the molecule. mdpi.com Computational methods, such as Density Functional Theory (DFT), combined with experimental techniques like IR spectroscopy and dipole moment measurements, are used to analyze this equilibrium. mdpi.com By understanding the conformational landscape, researchers can design analogues that are "pre-organized" into the bioactive conformation, potentially leading to enhanced potency and selectivity. nih.gov
Influence of Substituent Modifications on Molecular Functionality
Modifying the substituents on a core molecular scaffold is a cornerstone of drug discovery, allowing for the fine-tuning of a compound's pharmacological profile. In the case of this compound derivatives, even minor changes to the chemical structure can lead to significant shifts in molecular functionality, sometimes converting a CNS-depressant into a stimulant or altering enzyme inhibitory activity. google.com
Studies on various amide derivatives have demonstrated the profound impact of N-alkylation and other substitutions. For instance, while isovaleramide (B1672630) exhibits mild anxiolytic properties, its simple N,N-diethyl derivative, N,N-diethylisovaleramide, acts as a CNS stimulant and a convulsant at higher doses. google.com This highlights that increasing the size of the N-alkyl group can dramatically alter the compound's effect on the central nervous system. google.com
Further research into other N-methylated amide derivatives has provided deeper insights. In a study on norbelladine (B1215549) derivatives, N-methylation was shown to enhance the inhibition of butyrylcholinesterase (BuChE), an enzyme relevant to Alzheimer's disease. nih.gov Similarly, for derivatives of the TRPV1 antagonist SB366791, N-methylation was a key modification in developing compounds with significantly higher antagonistic activity compared to the parent compound. rsc.org In another example involving arginine derivatives, modifying the α-amino group with a bulky, hydrophobic group like dansyl was found to be essential for the inhibition of guanylate cyclase. nih.gov These findings underscore that modifications at the N-atom and other positions are critical for determining the molecule's biological action.
The following table summarizes the effects of specific substituent modifications on the molecular functionality of various amide derivatives.
| Parent Compound/Scaffold | Substituent Modification | Observed Effect on Molecular Functionality | Reference(s) |
| Isovaleramide | N,N-diethyl substitution | Changed activity from mild anxiolytic to CNS stimulant/convulsant. | google.com |
| Norbelladine | N-methylation | Enhanced inhibitory activity against butyrylcholinesterase (BuChE). | nih.gov |
| 4′-O-methylnorbelladine | N-methylation | Enhanced inhibition of both BuChE and acetylcholinesterase (AChE). | nih.gov |
| SB366791 (TRPV1 antagonist) | N-methylation and 3-alkoxy substitution | Increased TRPV1 antagonistic activity approximately threefold. | rsc.org |
| Arginine | Modification of α-NH2 with a hydrophobic dansyl group | Essential for the inhibition of guanylate cyclase. | nih.gov |
Ligand-Target Interaction Profiling
Understanding how a ligand, such as an this compound derivative, interacts with its biological target at a molecular level is fundamental for rational drug design. frontiersin.org Ligand-target interaction profiling aims to identify these targets and characterize the non-covalent interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that govern the binding process. frontiersin.orgmdpi.com
Computational methods like molecular docking are powerful tools for predicting the binding orientation of a ligand within the active site of a protein. nih.gov These simulations can provide a robust correlation between the predicted ligand-enzyme interaction scores and experimentally determined biological activities, such as IC50 values. nih.gov For example, docking studies of nicotinamide (B372718) N-methyltransferase (NNMT) inhibitors revealed that selective binding to specific residues in the substrate-binding site was crucial for their inhibitory activity. nih.gov This knowledge of essential chemical features and intermolecular interactions can guide the design of more potent and selective inhibitors. nih.gov
Advanced proteomics techniques have also emerged to profile intracellular protein interactions with small molecule ligands directly in a cellular context. nih.gov These methods help to identify the specific molecular targets of bioactive compounds, which is often a significant challenge in drug discovery. mdpi.com For this compound derivatives, identifying their cognate receptors or enzymes is the first step in understanding their mechanism of action. Studies have identified specific targets for related amide structures, such as guanylate cyclase for certain arginine derivatives and the TRPV1 ion channel for modified cinnamamides. rsc.orgnih.gov By combining computational predictions with experimental validation, a detailed profile of the ligand-target interaction can be constructed, revealing the molecular basis for the observed biological activity. mdpi.com
Stereoisomer-Specific Biological Activities and Pharmacological Differentiation
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a decisive role in the biological activity of a drug. nih.gov Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers, or as diastereomers which are stereoisomers that are not mirror images. These different stereoisomers can exhibit distinct pharmacological properties because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between them.
The impact of stereochemistry is clearly illustrated in studies of amino acid amide derivatives. For instance, in a series of compounds developed as antimalarial agents, significant differences in activity were observed between stereoisomers. nih.gov The isomers with the "natural" (5S, αS) configuration were consistently the most potent inhibitors of P. falciparum proliferation. nih.gov In one case, the (5R, αR) enantiomer was approximately 10-fold less potent than its (5S, αS) counterpart, while the corresponding diastereoisomers were completely inactive. nih.gov
The table below illustrates the differentiation in biological activity based on stereochemistry for a class of antimalarial compounds.
| Compound Subclass | Stereoisomer | Relative Antimalarial Potency | Reference(s) |
| Methyl Ester Derivatives | (5S, αS) - 2a | Most Potent | nih.gov |
| (5R, αR) - 2d | ~10-fold less potent than 2a | nih.gov | |
| Diastereoisomers (2b, 2c) | Inactive (IC50 > 15 μM) | nih.gov | |
| All Subclasses (1a-d, 2a-d, 3a-d, 4a-d) | (5S, αS) Natural Isomers | Consistently showed significant potency | nih.gov |
| Other Isomers | Generally less potent or inactive | nih.gov |
Biological and Biochemical Research on N Methylvaleramide Derivatives
Enzyme Inhibition and Modulation Studies
N-methylated amides, including derivatives of N-methylvaleramide, have been the subject of various studies to assess their potential as modulators of enzyme activity. Research has primarily focused on their inhibitory effects on key enzymes involved in cellular signaling and neurotransmission.
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, responsible for synthesizing cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The modulation of its activity has significant therapeutic implications. mdpi.com
Research into arginine derivatives has identified potent inhibitors of sGC. Among these, N-cyclohexyl-2-(N-DNSamino)-5-guanidino-2-methylvaleramide, a derivative of methylvaleramide, was found to inhibit the activity of crude guanylate cyclase from neuroblastoma N1E 115 cells. nih.gov The study demonstrated that this inhibition was competitive, with Ki values ranging from 2-8 µM for the enzyme in the 105,000 g supernatant fraction and 3-16 µM for the partially purified enzyme. nih.gov The findings suggest that modifying the α-amino group with a hydrophobic group, such as dansyl, is crucial for the inhibitory action on guanylate cyclase. nih.gov Other compounds, like NS-2028 and ODQ, are also known selective inhibitors of sGC, often used to study NO-dependent pathways. medchemexpress.com
Table 1: Inhibition of Guanylate Cyclase by a Valeramide Derivative
| Compound | Enzyme Source | Inhibition Mode | Ki Value (µM) |
|---|---|---|---|
| N-cyclohexyl-2-(N-DNSamino)-5-guanidino-2-methylvaleramide | Crude guanylate cyclase (supernatant) | Competitive | 2-8 |
| N-cyclohexyl-2-(N-DNSamino)-5-guanidino-2-methylvaleramide | Partially purified guanylate cyclase | Competitive | 3-16 |
Data sourced from a study on arginine derivatives' effects on soluble guanylate cyclase from neuroblastoma cells. nih.gov
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. wikipedia.org Inhibitors of these enzymes are crucial in managing conditions like Alzheimer's disease. openmedicinalchemistryjournal.comnih.gov Numerous studies have explored various N-methylated compounds as potential cholinesterase inhibitors.
N-methylated derivatives of diverse chemical scaffolds have demonstrated significant inhibitory activity. For instance, N-methylated diazabicyclo[3.2.2]nonane amides derived from triterpenoic acids act as excellent and selective inhibitors of BChE, with weak activity against AChE. nih.gov Similarly, certain N-methylated 1,3-thiazole derivatives show selective inhibition against BChE. academie-sciences.fracademie-sciences.fr In one study, an N-methylated thiazole (B1198619) amide was the only active compound in its series against BChE, suggesting that N-methylation can be a critical factor for activity. academie-sciences.fracademie-sciences.fr
Other research has identified an N-methyl analog of a benzohydrazide (B10538) derivative as a potent inhibitor of AChE with notable BChE inhibition as well. nih.gov Furthermore, synthetic derivatives such as ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyheteroaryl compounds have been developed as selective AChE inhibitors, with some showing potency significantly higher than the reference drug physostigmine. acs.org
Table 2: Cholinesterase Inhibition by Various N-Methylated Derivatives
| Compound Class | Target Enzyme | Key Findings |
|---|---|---|
| N-methylated diazabicyclo[3.2.2]nonane amides | BChE | Excellent and selective hyperbolic inhibitors. nih.gov |
| N-methylated 1,3-thiazole amides | BChE | N-methylation conferred selective inhibitory activity. academie-sciences.fracademie-sciences.fr |
| N-methyl benzohydrazide analog | AChE & BChE | Potent AChE inhibitor with significant BChE inhibition. nih.gov |
| N-methyl tetrahydropyridine (B1245486) derivatives | AChE | Showed inhibitory activity, suggesting potential for CNS entry. openmedicinalchemistryjournal.com |
Inhibition of Guanylate Cyclase Activity by this compound Derivatives
Interaction with Cellular and Subcellular Biological Targets
The biological effects of compounds like this compound are predicated on their interactions with specific cellular and subcellular components. Research indicates that N-methylated amides can engage with various biological targets, including enzymes, proteins, and nucleic acids.
A derivative, N-cyclohexyl-2-(N-DNSamino)-5-guanidino-2-methylvaleramide, has been shown to interact directly with and inhibit guanylate cyclase within the soluble fraction of cell homogenates, demonstrating a clear engagement with a specific cytoplasmic enzyme. nih.gov In other research, the metabolic activation of hexamethylmelamine leads to the formation of N-methylol intermediates that covalently bind to microsomal proteins and DNA. nih.gov This indicates that N-methylated compounds can, following metabolic processing, interact with critical subcellular macromolecules in the cytoplasm and nucleus. The study of small molecule distribution has shown that compounds can accumulate in various organelles, such as mitochondria and lysosomes, based on their physicochemical properties, a principle that would apply to this compound and its derivatives. nih.gov
This compound itself has been identified as a metabolite in the gut of termites, confirming its presence and likely interaction within a complex biological system. mdpi.com
Mechanistic Investigations of Observed Biological Effects
Understanding the mechanism of action is crucial for elucidating the biological roles of this compound derivatives. For enzyme inhibition, the mechanisms can be quite specific. The inhibition of guanylate cyclase by N-cyclohexyl-2-(N-DNSamino)-5-guanidino-2-methylvaleramide was determined to be competitive, meaning the inhibitor directly competes with the substrate for the enzyme's active site. nih.gov
In the case of cholinesterase inhibition, molecular docking studies have provided detailed mechanistic insights. Some inhibitors are predicted to act as non-covalent binders located near the enzyme's catalytic triad. nih.gov More complex mechanisms have also been proposed, where inhibitors bind simultaneously to both the catalytic active site and the peripheral anionic site of AChE. ebi.ac.uk This dual-binding mechanism can lead to highly potent inhibition.
For compounds that bind to macromolecules, the mechanism often involves metabolic activation. For example, the anticancer agent hexamethylmelamine is metabolized by cytochrome P-450 monooxygenases to form reactive N-methylol intermediates, which are then capable of covalently modifying proteins and DNA. nih.gov This bioactivation represents a key mechanistic step leading to the compound's biological effect.
Role as Metabolic Intermediates or Biomarkers in Biological Systems
This compound and related compounds have been investigated for their roles as metabolic byproducts and potential biomarkers in various biological contexts, from human health to environmental science.
One of the notable areas of research is its identification as a volatile organic compound (VOC) associated with decomposition. nih.gov Studies analyzing the VOCs released from decomposing remains have detected this compound, particularly during the bloated and active decay stages. nih.gov The release of nitrogen-containing compounds like this compound increases as decomposition progresses. chromatographyonline.com These VOC profiles are of significant interest in forensic science for locating remains and estimating the post-mortem interval. chromatographyonline.comnih.govnih.gov
N-methylated amides also function as metabolic intermediates. The metabolism of certain drugs involves the hydrolysis of amide groups or demethylation. nih.govresearchgate.net For instance, the drug hexamethylmelamine undergoes N-demethylation to form reactive N-methylol intermediates as part of its metabolic pathway. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-cyclohexyl-2-(N-DNSamino)-5-guanidino-2-methylvaleramide |
| NS-2028 |
| ODQ (1H- nih.govacademie-sciences.frnih.govoxadiazolo[4,3-a]quinoxalin-1-one) |
| Acetylcholine |
| N-methylated diazabicyclo[3.2.2]nonane amides |
| N-methylated 1,3-thiazole derivatives |
| N-methyl benzohydrazide |
| ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyheteroaryl |
| Physostigmine |
| N-methyl tetrahydropyridine derivatives |
| N'-(4-benzylpiperazin-1-yl)alkylamine derivatives |
| Hexamethylmelamine |
| N-methylolpentamethylmelamine |
| 2-methylvaleramide |
Computational Chemistry and Molecular Modeling of N Methylvaleramide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. researchgate.net Methods like Density Functional Theory (DFT) are widely used to solve the quantum mechanical equations that describe a molecule's electronic structure. scispace.com For N-Methylvaleramide, these calculations can predict its three-dimensional geometry, the distribution of electron charge, and its chemical reactivity.
DFT calculations on related N-alkyl amides have shown that the amide functional group has a significant influence on the molecule's electronic properties. The lengths of the carbonyl (C=O) and carbon-nitrogen (C-N) bonds are key parameters determined by these calculations. sciencepublishinggroup.com The distribution of electrons is not uniform; the oxygen atom of the carbonyl group and the nitrogen atom possess partial negative and positive charges, respectively, creating a dipole moment. This charge distribution is crucial for the molecule's intermolecular interactions.
The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net For amides, the HOMO is often localized around the oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic attack. researchgate.net
| Property | Predicted Value / Description | Significance |
|---|---|---|
| Molecular Formula | C6H13NO nih.gov | Defines the elemental composition. |
| Molecular Weight | 115.17 g/mol nih.gov | Mass of one mole of the substance. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų nih.gov | Predicts transport properties like cell permeability. Related to the surface area of polar atoms. |
| HOMO Energy | Typically negative; specific value depends on calculation level. | Indicates susceptibility to electrophilic attack; higher energy means more reactive. |
| LUMO Energy | Typically positive or slightly negative; specific value depends on calculation level. | Indicates susceptibility to nucleophilic attack; lower energy means more reactive. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical stability and resistance to electronic excitation. |
| Dipole Moment | Calculations for related amides show significant values. mdpi.com | Quantifies charge separation; crucial for solubility and intermolecular forces. |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational experiments that track the motions of atoms in a molecule over time. nih.gov This allows for the exploration of a molecule's conformational landscape—the various shapes it can adopt by rotating around its single bonds. Given its rotatable bonds in the pentyl chain and the methyl group, this compound is a flexible molecule. nih.gov
An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent, usually water, to mimic physiological conditions. rsc.org The interactions between all atoms are described by a "force field," a set of equations and parameters that define the potential energy of the system. By calculating the forces on each atom at a given moment, their subsequent positions and velocities can be predicted using Newton's laws of motion. rsc.org
For this compound, MD simulations can reveal the preferred conformations in solution. Studies on analogous molecules, like N-methylacetamide (NMA) and other N-alkyl amides, show that the planarity of the amide bond and the potential for intramolecular hydrogen bonding are key determinants of conformation. nih.govrsc.org The simulations can also characterize the interactions between this compound and surrounding solvent molecules, quantifying the number and lifetime of hydrogen bonds formed between the amide's carbonyl oxygen or N-H group and water. This provides insight into its solubility and hydration properties. rsc.org
| Analysis Type | Description | Information Gained |
|---|---|---|
| Conformational Clustering | Grouping similar structures from the simulation trajectory. | Identifies the most stable and frequently occurring conformations. |
| Dihedral Angle Distribution | Analyzing the probability of rotation angles around specific bonds. | Reveals the flexibility and preferred rotational states of the alkyl chain. |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms over time from a reference structure. | Assesses the structural stability and equilibration of the simulation. researchgate.net |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average positions. | Identifies the most flexible regions of the molecule. |
| Radial Distribution Function (RDF) | Describes how the density of solvent atoms varies as a function of distance from the solute. | Characterizes the solvation shell and specific solute-solvent interactions. |
| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds between the amide and solvent molecules. rsc.org | Quantifies the strength and nature of interactions with the solvent. |
Molecular Docking Studies for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a macromolecular target, typically a protein receptor. rsc.orgnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. ajchem-a.com
The process involves generating a three-dimensional structure of this compound and placing it into the binding site of a target protein. Docking algorithms then explore various possible orientations and conformations of the ligand within the binding site, and a "scoring function" is used to estimate the binding affinity for each pose. researchgate.netmdpi.com Lower scores typically indicate more favorable binding.
While specific docking studies involving this compound are not prominent in the literature, its structure is representative of moieties found in many enzyme inhibitors. For a hypothetical docking study, this compound could be modeled as a ligand for an enzyme like a protease or a kinase, where amide groups often form key hydrogen bonds with the protein backbone. core.ac.uk The analysis would focus on identifying key interactions, such as hydrogen bonds between the amide's N-H donor and C=O acceptor with residues in the binding pocket, as well as hydrophobic interactions involving its pentyl chain. nih.gov
| Parameter | Hypothetical Finding | Interpretation |
|---|---|---|
| Target Protein | e.g., Trypsin, a serine protease | The biological molecule whose function is potentially modulated. |
| Binding Affinity (Score) | e.g., -6.5 kcal/mol | An estimate of the free energy of binding; more negative values suggest stronger binding. |
| Key Interacting Residues | e.g., Ser195, Gly193, His57 | Amino acids in the binding site that form direct contacts with the ligand. |
| Hydrogen Bonds | Amide C=O with Gly193 backbone N-H; Amide N-H with Ser195 side-chain O. | Specific, strong directional interactions that anchor the ligand in the binding site. |
| Hydrophobic Interactions | Pentyl chain with hydrophobic pocket residues (e.g., Val213, Trp215). | Non-specific interactions that contribute to binding affinity and specificity. |
| Predicted Pose | The specific orientation and conformation of the ligand in the binding site. | Provides a structural hypothesis for the mechanism of interaction. |
Computational Solvent Screening and Prediction Methodologies (e.g., COSMO-RS)
The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is a powerful prediction method that bridges the gap between quantum chemistry and chemical engineering thermodynamics. scispace.com It is used to predict the thermodynamic properties of fluids and liquid mixtures, such as solubility, vapor pressure, and partition coefficients, without requiring extensive experimental data. zenodo.org
The COSMO-RS methodology begins with a quantum chemical calculation (typically DFT) of the molecule of interest, in this case, this compound, placed in a virtual conductor. scispace.com This calculation generates a "sigma profile" (σ-profile), which is a histogram of the screening charge density on the molecule's surface. This profile serves as a detailed descriptor of the molecule's polarity.
In the second step, COSMO-RS uses statistical thermodynamics to calculate the chemical potential of the molecule in any given solvent by analyzing the interactions between the σ-profiles of the solute and solvent molecules. zenodo.org This allows for the rapid screening of numerous solvents to find, for example, the one in which this compound has the highest solubility. The method can encounter challenges with certain molecules; for instance, some studies note that predictions for substituted amides can be less accurate due to the unique electronic nature of the amide bond. researchgate.net Nevertheless, COSMO-RS is a valuable tool for designing separation processes or formulating products. usp.brtandfonline.com
| Property | Description | Application |
|---|---|---|
| Activity Coefficient | Measures the deviation of a mixture from ideal behavior. | Essential for modeling vapor-liquid and liquid-liquid equilibria. researchgate.net |
| Solubility | The maximum concentration of a solute that can dissolve in a solvent. | Crucial for solvent selection in synthesis, extraction, and formulation. zenodo.org |
| Partition Coefficient (logP) | The ratio of concentrations of a compound in a mixture of two immiscible solvents (e.g., octanol (B41247) and water) at equilibrium. | Predicts a molecule's hydrophilicity/hydrophobicity, important in pharmacology and environmental science. |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Important for distillation design and assessing a compound's volatility. researchgate.net |
| Free Energy of Solvation | The energy change associated with transferring a solute from a vacuum to a solvent. | Provides fundamental insight into solute-solvent interactions. |
| pKa | The negative log of the acid dissociation constant; a measure of acidity. | Predicts the ionization state of a molecule at a given pH. tandfonline.com |
Environmental Fate and Degradation Studies of N Methylvaleramide
Biodegradation Mechanisms and Microbial Transformations
Biodegradation is the breakdown of organic matter by microorganisms, and it is a primary pathway for the transformation of N-Methylvaleramide in the environment. Evidence for the biodegradation of this compound comes largely from studies of decomposition, where it is identified as a volatile organic compound (VOC) produced during the decay of biological tissues.
This compound has been identified as a chemical marker in the volatile profile of decomposing mammalian carcasses. nih.govplos.org Its appearance is noted during the bloated and active decay stages, which are characterized by intense microbial activity. nih.govuliege.be The compound is understood to be a by-product of the chemical and microbial breakdown of major biological macromolecules like proteins and lipids. nih.govplos.org The specific metabolic pathways leading to its formation in this context are thought to involve the degradation of amino acids and fatty acids.
While its formation as a metabolite is established, its role as a substrate for microbial growth is also a key aspect of its environmental fate. Microorganisms can utilize amides as carbon and nitrogen sources. Microbial transformations of N-methylated compounds have been studied, providing potential models for this compound degradation. For instance, studies on the microbial transformation of N-methylcolchiceinamide by Streptomyces species showed that N-dealkylation was a major metabolic pathway, yielding the corresponding unsubstituted amide. nih.govnih.gov A similar N-dealkylation of this compound would produce valeramide and formaldehyde. Another potential pathway is oxidative demethylation, as observed in the degradation of N-methylpyrrolidone. nih.gov
| Study Context | Decomposition Stage Detected | Implication | Reference |
|---|---|---|---|
| VOCs from decaying pig carcass | Bloated Stage, Active Decay Stage | Product of microbial breakdown of proteins and lipids. | nih.govplos.orguliege.be |
| Analysis of human decomposition fluid | Present in decomposition fluid. | Marker compound in forensic science for cadaver detection. | uts.edu.au |
Environmental Monitoring and Detection Methodologies
The detection of this compound in complex environmental samples, such as the air surrounding a decaying carcass or in soil and water, requires highly sensitive and specific analytical techniques. The complexity of these samples, which often contain hundreds of volatile compounds, necessitates advanced separation methods. nih.govplos.org
The primary and most effective technique reported for the identification and analysis of this compound in environmental forensic studies is comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) . nih.govplos.orgresearchgate.net
Gas Chromatography (GC) : This technique separates volatile compounds based on their boiling points and interactions with a stationary phase within a long capillary column.
Comprehensive Two-Dimensional GC (GCxGC) : This advanced method adds a second, shorter column with a different stationary phase. The effluent from the first column is trapped and then rapidly re-injected onto the second column, providing a much higher degree of separation (peak capacity) than single-column GC. nih.gov This is essential for resolving co-eluting compounds in highly complex mixtures like decomposition VOCs. plos.org
Time-of-Flight Mass Spectrometry (TOFMS) : This type of mass spectrometer separates ions based on the time it takes them to travel a fixed distance. It is capable of very high-speed data acquisition, which is necessary to capture the very narrow peaks (200–600 ms) produced by GCxGC. nih.gov It provides the mass spectral data used to identify the compound definitively by comparing it to spectral libraries, such as the one from the National Institute of Standards and Technology (NIST). nist.govnih.gov
Studies using GCxGC-TOFMS have successfully identified this compound as one of over 800 VOCs emanating from a decaying pig carcass, whereas conventional GC-MS failed to detect it in the early stages of decomposition, highlighting the superior sensitivity and resolution of the two-dimensional method. plos.org This methodology is also used in metabolomics to identify compounds like this compound in biological samples. mdpi.com
| Methodology | Principle | Application/Context | Advantages | Reference |
|---|---|---|---|---|
| GCxGC-TOFMS | Two-dimensional chromatographic separation followed by high-speed mass analysis. | Analysis of complex volatile mixtures, such as decomposition odor and metabolomics. | Greatly increased peak capacity and sensitivity; ability to resolve co-eluting compounds. | nih.govplos.orgresearchgate.netmdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation followed by mass analysis for identification. | Standard method for volatile and semi-volatile organic compounds. | Widely available; established spectral libraries for identification. | nih.gov |
Advanced Applications in Chemical Sciences Beyond Primary Function
N-Methylvaleramide as an Intermediate in Complex Chemical Synthesis
N-alkyl amides, including this compound, are crucial intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. fiveable.me Their utility stems from the ability of the N-alkyl amide group to influence reactivity and provide steric and electronic effects that guide subsequent chemical transformations. fiveable.me In the realm of pharmaceutical synthesis, N-alkyl amides are frequently incorporated into bioactive compounds to modulate their pharmacokinetic properties, such as solubility, absorption, and metabolic stability. fiveable.me
While specific, multi-step syntheses detailing this compound as a key starting material are not extensively documented in readily available literature, the synthesis of structurally related and more complex amides highlights the potential pathways in which it could be employed. A notable example is the efficient and scalable synthesis of (2S,3S)-2-ethyl-3-methylvaleramide, a chiral amide, which has been developed from L-isoleucine. researchgate.net This process involves an asymmetric alkylation using (1S,2S)-pseudoephedrine as a chiral auxiliary, demonstrating a sophisticated approach to constructing stereochemically defined amides. researchgate.net Such synthetic strategies underscore the importance of the valeramide core in building intricate molecular architectures. A new process for the synthesis of (2S,3S)-2-ethyl-3-methylvaleramide has also been developed via a diastereoselective alkylation reaction using a polymer-supported chiral auxiliary. researchgate.net
Furthermore, N-methylated amino acids are highly desirable in the ribosomal synthesis of unnatural peptide libraries. scispace.com These modified amino acids impart increased conformational rigidity, membrane permeability, and resistance to proteases in peptides. scispace.com The efficient incorporation of N-methylated amino acids like N-methyl valine into peptides has been demonstrated, showcasing the significance of the N-methyl amide linkage in creating peptide-based therapeutics with enhanced properties. scispace.com
The synthesis of N-alkyl amides themselves can be achieved through various catalytic methods. For instance, ceria (CeO2) has been shown to be an effective heterogeneous catalyst for the one-pot selective synthesis of secondary amides from nitriles and amines. researchgate.net This methodology is applicable to the synthesis of pharmacologically important heteroaromatic N-alkyl amides. researchgate.net Additionally, nickel-catalyzed alkylation of amide derivatives provides a mild and versatile route to N-alkyl,Ts amides, which are well-suited for use in multi-step syntheses. scispace.com
Roles in Catalysis Research (e.g., as a ligand, solvent, or precursor)
The amide functional group, particularly in N-alkyl amides, can play a significant role in catalysis, acting as a directing group, a ligand for transition metals, or as a component of the solvent system. While direct research on this compound in these specific catalytic roles is limited, the broader class of N-alkyl amides has been the subject of extensive investigation, providing a framework for understanding the potential applications of this compound.
The amide group can serve as a ligand for transition metals, enabling new approaches to catalytic C-H functionalization. mdpi.com N-methoxy-N-methyl amides, or Weinreb amides, have been shown to direct a wide range of C-H functionalization reactions catalyzed by transition metals. mdpi.com Although in some cases, cleavage of the N-O bond in Weinreb amides can lead to the formation of N-methyl amides as the main products. mdpi.com Amides bind to metals through the oxygen atom, which is the basic site, and are classified as hard ligands according to HSAB theory. wikipedia.org
In asymmetric catalysis, amide-directed reactions have been developed for highly regio- and enantioselective transformations. For example, the rhodium-catalyzed hydroboration of β,γ-unsaturated amides using chiral monophosphite or phosphoramidite (B1245037) ligands proceeds with high efficiency. nih.gov In these reactions, N-phenyl amides were found to be generally more efficient than the corresponding N-benzyl or N,N-dibenzyl analogues. nih.gov Furthermore, the 7-azaindoline group in amides has been identified as an effective directing group in various direct catalytic asymmetric reactions. mdpi.com
The solvent used in catalytic reactions can also play a critical role. While highly dipolar solvents like N,N-dimethylformamide (DMF) are frequently used in cross-coupling reactions, greener alternatives such as methyl tert-butyl ether (MTBE) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been identified as preferred solvents for the acyl-Buchwald-Hartwig cross-coupling of amides. oup.comnsf.gov The choice of solvent can significantly impact the efficiency and selectivity of catalytic processes. mit.edu
While there is no direct evidence of this compound being used as a catalyst precursor, the synthesis of catalysts often involves organic molecules that are structurally related. For instance, the hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine is carried out over a copper chromite catalyst. google.com
Formulations Requiring Specific Rheological Properties
The rheological properties of a formulation, such as viscosity and flow behavior, are critical for its performance and stability, particularly in applications like lubricants and coatings. borchers.commobil.eg N-alkyl amides have been investigated for their potential to modify these properties.
In the field of lubricants, N-alkyl amides have been shown to act as friction-reducing additives. google.com For example, a patent describes the use of N-alkyl amides to significantly improve the friction-reducing properties of lubricants, with reductions in friction as high as 35%. google.com The amount of these additives in lubricant compositions can range from 0.1% to 10% by weight. google.com While this patent provides examples with other N-alkyl amides, it establishes the utility of this class of compounds in lubricant formulations. Another patent mentions this compound in a list of N-substituted amides for use in compositions containing sulfur- and phosphorus-containing compounds, which are common in lubricant additives. google.com
Ongoing research is exploring the potential applications of related compounds, such as N,2-Di-sec-butyl-3-methylvaleramide, in formulations that require specific rheological properties. This suggests that the valeramide structure can be tailored to influence the physical behavior of a formulation.
The table below presents data on the viscosity of related N-alkyl amide systems, illustrating the effect of structure and concentration on rheological properties.
| Compound/System | Concentration | Temperature (°C) | Viscosity (mPa·s) | Reference |
| N-oleyl formamide | Not specified | Not specified | Moderately viscous oil | google.com |
| 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide | Pure | 25 | ~68 | researchgate.net |
| 1-decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide | Pure | 25 | ~150 | researchgate.net |
Emerging Research Frontiers in N Methylvaleramide Science
Integration with Nanotechnology and Advanced Materials Science
The convergence of nanotechnology and materials science offers a fertile ground for exploring the potential of small organic molecules like N-Methylvaleramide. Nanotechnology focuses on tailoring material structures at the nanoscale to achieve specific, enhanced properties. nano.gov The introduction of nanomaterials can significantly modify the physical, mechanical, and thermal characteristics of bulk materials, leading to the creation of advanced nanocomposites and multifunctional materials. biojournals.us
While direct integration of this compound into nanomaterials is a nascent concept, the inherent properties of the amide functional group make it a compelling candidate for surface modification and functionalization of nanoparticles. The amide bond's polarity and capacity for hydrogen bonding could be leveraged to control the dispersion and interfacing of nanomaterials within a polymer matrix or other composite systems. For instance, nanoscale additives or surface treatments on fabrics can impart properties like stain resistance or lightweight ballistic deflection. nano.gov Similarly, modifying nanoparticle surfaces with molecules containing amide groups could enhance their compatibility and interaction with host materials, a principle that could be extended to this compound.
The field of advanced materials science is increasingly focused on creating "smart" materials with responsive and multifunctional properties. researchopenworld.com this compound and its derivatives could serve as building blocks or molecular linkers in the design of functional polymers or self-assembling nanosystems. nanografi.com The defined structure of this compound could contribute to creating materials with precisely controlled properties, such as tailored reactivity or specific thermal stability. researchgate.net This integration represents a shift from viewing the compound in isolation to utilizing it as a component in complex, high-performance material systems. biojournals.us
Novel Derivatization Strategies for Next-Generation Functionalities
Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is central to expanding the utility of this compound. Novel strategies are moving beyond simple substitutions to install complex functionalities, creating next-generation molecules for specialized applications.
One promising approach involves palladium-catalyzed reactions. For example, a method for synthesizing carboxylic acid anhydrides from alkenes can be adapted for a one-pot derivatization to produce various amides, esters, or thioesters. universiteitleiden.nl This strategy could be applied to precursors of this compound, allowing for the introduction of diverse functional groups onto the valeric acid backbone before the final amidation step. Such multi-step synthetic sequences enable the creation of complex derivatives that would be difficult to produce through direct modification of the parent amide. beilstein-journals.org
Another area of exploration is the synthesis of derivatives for specific biological or chemical recognition tasks. Strategies used for creating libraries of related compounds, such as the multi-step synthesis of norbelladine (B1215549) derivatives involving imine formation, hydrogenation, and N-methylation, provide a blueprint for producing this compound analogues. mdpi.com By systematically altering the alkyl chain or introducing reactive handles, derivatives can be designed as probes for biochemical assays or as intermediates in the synthesis of more complex target molecules. lookchem.com The goal is to move beyond the simple structure of this compound to create a portfolio of related compounds, each with a specific, engineered function.
Below is a table outlining potential derivatization strategies applicable to this compound or its precursors.
| Strategy | Key Reagents/Catalysts | Resulting Functionality | Potential Application |
| One-Pot Amide Formation via Anhydride (B1165640) universiteitleiden.nl | Palladium catalyst, Phosphine ligands, Carbon monoxide, Pyrrolidine | Primary or Secondary Amides | Creation of diverse amide derivatives from alkene precursors. |
| Multi-Step Synthesis via Imine Intermediates mdpi.com | Benzaldehydes, Tyramine, Reducing agents (e.g., NaBH4), Methylating agents | Tertiary Amines | Generation of structurally diverse libraries for biological screening. |
| N-Chloroamide Thermolysis cdnsciencepub.com | N-Chlorinating agent (e.g., NCS), Heat | γ-Lactones | Conversion of the valeramide structure into heterocyclic systems. |
| Chiral Derivatization nih.gov | Chiral derivatizing agents (e.g., DATAN) | Diastereomeric pairs | Separation and analysis of chiral metabolites or synthetic products. |
Application of High-Throughput Experimentation in this compound Research
High-Throughput Experimentation (HTE) is a paradigm-shifting technology that enables the rapid execution and analysis of a large number of chemical reactions in parallel. nih.gov This approach is particularly well-suited for the study of fundamental reactions like amide bond formation and is directly applicable to research involving this compound. By using microtiter plates (e.g., 96-well format), automated liquid handlers, and rapid analytical techniques like UPLC-MS, researchers can efficiently screen a vast array of reaction conditions. nih.govdomainex.co.uk
For this compound, HTE can accelerate the discovery and optimization of synthesis protocols. Instead of testing catalysts, solvents, and temperatures one by one, a matrix of hundreds of unique combinations can be evaluated simultaneously. rsc.org This has been shown to dramatically increase the success rate of finding optimal conditions for amide synthesis, from as low as 16% with a single condition up to 100% using an HTE screening method. rsc.org The data generated from these large-scale experiments are also invaluable for building machine learning models that can predict reaction outcomes and guide future experimental design, pushing towards autonomous reaction optimization. acdlabs.comnih.gov
Furthermore, HTE is a cornerstone of modern drug discovery and probe development. beilstein-journals.org Libraries of this compound derivatives could be synthesized in plate-based formats and directly screened for biological activity without intermediate purification, a process known as "direct-to-biology". acs.org This methodology significantly reduces the time and material required to identify molecules with interesting properties, making the exploration of this compound's potential in medicinal chemistry or materials science more efficient and sustainable. rsc.orgacs.org
The table below summarizes key aspects of HTE platforms relevant to this compound research.
| HTE Platform/Method | Key Features | Advantage for this compound Research |
| Stopped-Flow Library Synthesis rsc.org | Automated, continuous platform with at-line analysis. | Rapidly maps reaction conditions (coupling agents, temperature) for optimal synthesis of this compound and its derivatives. |
| Plate-Based Reaction Optimization nih.govacs.org | Miniaturized reactions in 96-well or 1536-well plates. | Minimizes reagent consumption; allows for broad screening of catalysts, bases, and solvents for amide formation. |
| Software-Integrated HTE (e.g., Katalyst D2D) acdlabs.com | Automated experiment planning, execution, and data analysis in a single interface. | Streamlines the entire research cycle from design to decision, enabling machine-learning-guided optimization. |
| "End-User Plate" Concept domainex.co.uk | Pre-prepared plates with catalysts stored under inert conditions. | Simplifies the setup for screening air-sensitive reactions, expanding the scope of accessible chemistry for derivatization. |
Interdisciplinary Research at the Interface of this compound Chemistry and Other Scientific Disciplines
The future of this compound research lies at the intersection of chemistry and other scientific fields. Its simple, well-defined structure makes it an excellent model system for study in disciplines that rely on molecular-level understanding. The amide bond is a fundamental unit in biology and pharmacology, and insights gained from studying a model compound like this compound can have broad implications. solubilityofthings.com
Medicinal Chemistry and Pharmacology: Xenobiotic metabolism, the process by which organisms modify foreign compounds, is a highly interdisciplinary field involving biochemistry, physiology, and toxicology. wdh.ac.id this compound can serve as a simple substrate for studying the activity of metabolic enzymes like hydrolases. Understanding how its structure influences metabolic stability is crucial for designing more effective and stable drug candidates. wdh.ac.id
Computational Chemistry and Data Science: The combination of HTE with computer science is creating new frontiers in chemical research. uni-bayreuth.de The large, structured datasets generated from HTE studies on this compound synthesis or properties can be used to train predictive algorithms. This "copolymer informatics" approach, which blends chemistry, engineering, and computer science, aims to design molecules and materials with desired properties in silico, reducing the need for trial-and-error experimentation. uni-bayreuth.de
Biochemistry and Molecular Biology: Amides and their derivatives are often explored for their biological activity. solubilityofthings.com Interdisciplinary research centers that merge biology and chemistry are ideally positioned to investigate the interactions of this compound derivatives with biological targets like enzymes or receptors. ucas.ac.cn For example, derivatization could yield molecules that act as inhibitors or probes for studying cellular pathways. beilstein-journals.org
This cross-pollination of disciplines is essential for unlocking the full potential of a seemingly simple compound, transforming it from a chemical curiosity into a valuable tool for addressing complex scientific challenges in medicine, materials, and beyond. researchgate.net
Q & A
Q. What steps ensure reproducibility of this compound-related experiments across laboratories?
- Methodological Answer : Adhere to FAIR data principles: share raw data (e.g., spectral files, chromatograms) in open repositories (RADAR4Chem) and provide granular metadata (e.g., instrument settings, software versions). Publish step-by-step protocols in peer-reviewed platforms (e.g Nature Protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
